tert-Butyl 6-chloro-7-methyl-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate
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Overview
Description
tert-Butyl 6-chloro-7-methyl-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-chloro-7-methyl-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the chromanone core, followed by the introduction of the spiro piperidine ring. Common reagents used in these reactions include chlorinating agents, methylating agents, and tert-butyl esters. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-chloro-7-methyl-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while substitution could introduce a variety of functional groups, such as hydroxyl or amino groups .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 6-chloro-7-methyl-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts .
Biology and Medicine
In biology and medicine, this compound is being investigated for its potential therapeutic properties. Its spiro structure is of particular interest in drug design, as it can interact with biological targets in unique ways. Research is ongoing to explore its efficacy in treating various diseases .
Industry
In industry, the compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 6-chloro-7-methyl-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirochromanone derivatives and piperidine-containing molecules. Examples include:
- Spiro[chroman-2,4’-piperidine]-1’-carboxylate
- 6-chloro-4-methyl-2-oxo-2H-chromene-7-carboxylate
Uniqueness
What sets tert-Butyl 6-chloro-7-methyl-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate apart is its combination of a spiro structure with a tert-butyl ester group. This unique arrangement provides distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
CAS No. |
868361-90-4 |
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Molecular Formula |
C19H24ClNO4 |
Molecular Weight |
365.8 g/mol |
IUPAC Name |
tert-butyl 6-chloro-7-methyl-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C19H24ClNO4/c1-12-9-16-13(10-14(12)20)15(22)11-19(24-16)5-7-21(8-6-19)17(23)25-18(2,3)4/h9-10H,5-8,11H2,1-4H3 |
InChI Key |
CAIKQOSVJJWNMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)CC3(O2)CCN(CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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